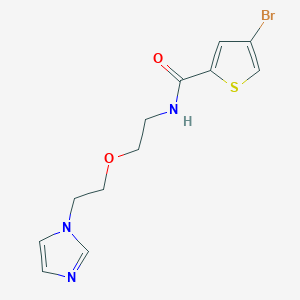

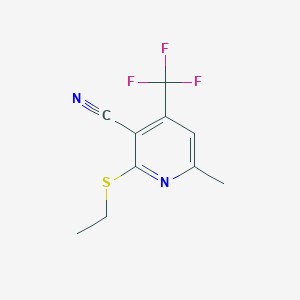

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

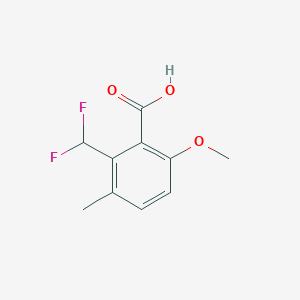

The compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide is a chemical entity that features an imidazole ring, a common structure found in various pharmacologically active molecules. Imidazole derivatives are known for their diverse biological activities, including antitubercular properties as seen in N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides , and cardiac electrophysiological activity as observed in N-substituted imidazolylbenzamides . These compounds have been synthesized and studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of 2,6-disubstituted imidazo[1,2-a]pyridine-3-carboxamide series with various amine moieties . Similarly, the synthesis of N-substituted imidazolylbenzamides includes the introduction of the imidazolyl group into the benzamide scaffold . These synthetic strategies could be adapted to synthesize this compound by incorporating the appropriate bromothiophene and ethoxyethyl groups.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, a five-membered ring containing two nitrogen atoms. This ring is a key pharmacophore and is responsible for the interaction with biological targets. The substitution pattern on the imidazole ring and the nature of the substituents greatly influence the biological activity and selectivity of these compounds. For example, the presence of the phenoxyethyl group and various amine moieties in the N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides contributes to their antitubercular activity . The electrophysiological activity of N-substituted imidazolylbenzamides is attributed to the imidazolyl moiety acting as a replacement for the methylsulfonylamino group .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, which allow for the introduction of different functional groups. The chemical reactivity of the imidazole ring makes it a versatile building block for the synthesis of compounds with potential therapeutic applications. For example, the synthesis of N-substituted imidazolylbenzamides involves reactions that introduce the imidazolyl group into the benzamide series . These reactions are crucial for the generation of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. Compounds with optimal properties are more likely to have good bioavailability and therapeutic efficacy. For instance, compounds 15b and 15d from the N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides series exhibit good safety and pharmacokinetic profiles, which are essential for their potential as antitubercular agents . The physical and chemical properties of this compound would need to be analyzed in a similar manner to assess its suitability as a drug candidate.

科学的研究の応用

Corrosion Inhibition

Imidazoline derivatives, similar in structure to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide, have been studied for their corrosion inhibition properties. An experimental and theoretical study showed that imidazoline is an efficient corrosion inhibitor for carbon steel in acidic media, attributed to its active sites and the planar geometry of the heterocyclic ring facilitating coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Organic Synthesis

Imidazoline and related compounds play a crucial role in organic synthesis, particularly in conjugate addition reactions. For example, the enaminoester 1-benzyl-2-ethoxycarbonylmethyleneimidazolidine, which shares a similar heterocyclic core with this compound, reacts with α,β-enones to give 1,4-adducts, showcasing the versatility of imidazoline derivatives in organic transformations (Jones & Hirst, 1989).

Antitubercular Agents

Novel carboxamide series, including N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives, have been investigated for their anti-tubercular activity. QSAR modeling of these compounds against Mycobacterium tuberculosis indicates their potential as novel MTB-H37Rv inhibitors, highlighting the application of such compounds in developing more potent drug candidates (Abdullahi, Adeniji, Arthur, & Musa, 2020).

特性

IUPAC Name |

4-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c13-10-7-11(19-8-10)12(17)15-2-5-18-6-4-16-3-1-14-9-16/h1,3,7-9H,2,4-6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUMYWNTFWTJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)